Hiv-1 tat (48-60)

Description

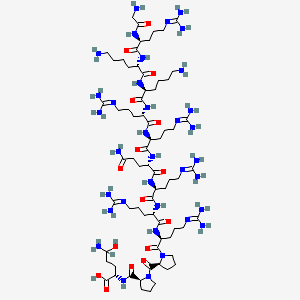

Structure

2D Structure

Properties

Molecular Formula |

C70H133N35O16 |

|---|---|

Molecular Weight |

1721.0 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-hydroxypentanoic acid |

InChI |

InChI=1S/C70H133N35O16/c71-27-3-1-13-39(95-53(109)38(94-52(108)37-73)15-5-29-88-65(76)77)54(110)96-40(14-2-4-28-72)55(111)97-41(16-6-30-89-66(78)79)56(112)98-43(18-8-32-91-68(82)83)58(114)101-45(23-25-50(74)106)60(116)100-42(17-7-31-90-67(80)81)57(113)99-44(19-9-33-92-69(84)85)59(115)102-46(20-10-34-93-70(86)87)62(118)105-36-12-22-49(105)63(119)104-35-11-21-48(104)61(117)103-47(64(120)121)24-26-51(75)107/h38-49,51,107H,1-37,71-73,75H2,(H2,74,106)(H,94,108)(H,95,109)(H,96,110)(H,97,111)(H,98,112)(H,99,113)(H,100,116)(H,101,114)(H,102,115)(H,103,117)(H,120,121)(H4,76,77,88)(H4,78,79,89)(H4,80,81,90)(H4,82,83,91)(H4,84,85,92)(H4,86,87,93)/t38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,51?/m0/s1 |

InChI Key |

LEFRJAYXELYKGH-QDJQGUNISA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)N[C@@H](CCC(N)O)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CCC(N)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Activation and Amino Acid Coupling

Synthesis begins with swelling Rink amide resin or Wang resin in dimethylformamide (DMF) to activate functional groups. The Fmoc-protected amino acids are coupled using hydroxybenzotriazole (HOBt) esters, which facilitate efficient activation in the presence of coupling agents like N,N'-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP). Coupling reactions typically proceed for 1–2 hours under nitrogen atmosphere to prevent oxidation.

Deprotection and Iterative Elongation

After each coupling step, the Fmoc group is removed using 20% piperidine in DMF , exposing the amino terminus for subsequent elongation. This cycle repeats until the full 13-residue sequence is assembled. Critical parameters include:

Cleavage and Side-Chain Deprotection

Following chain assembly, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) -based cocktails. A standard mixture includes:

The resin is agitated in this solution for 2–4 hours, after which the crude peptide is precipitated in cold diethyl ether and lyophilized. This step simultaneously removes acid-labile side-chain protecting groups (e.g., tert-butyl for arginine).

Purification and Quality Control

Crude HIV-1 Tat (48-60) requires purification via reverse-phase high-performance liquid chromatography (RP-HPLC) . Key conditions for optimal resolution include:

| Column | Mobile Phase | Gradient Profile | Purity Threshold |

|---|---|---|---|

| C18 (250 × 4.6 mm) | A: 0.1% TFA in H2O; B: 0.1% TFA in ACN | 5–60% B over 30 min | >95% |

Post-purification, mass spectrometry (MS) confirms molecular weight (theoretical: 1,731.1 Da; observed: 1,731.3 ± 0.2 Da). Discrepancies >0.1% necessitate re-purification to eliminate truncated sequences or deletion products.

Functional Modifications for Enhanced Delivery

To improve cellular uptake or enable tracking, HIV-1 Tat (48-60) is often functionalized via:

Fluorescent Labeling

Fluorescein isothiocyanate (FITC) is conjugated to the N-terminus during SPPS by incorporating an Fmoc-Lys(FITC)-OH residue. This modification allows real-time visualization of peptide internalization, with studies showing >90% labeling efficiency in FHC enterocytes.

Hybrid Peptide Design

Fusion with therapeutic sequences (e.g., YVEEL for necrotizing enterocolitis) involves synthesizing a hybrid peptide on resin. For example, Tat(48-60)-YVEEL exhibited 3-fold higher cellular uptake compared to YVEEL alone in IEC-6 cells.

Formulation for In Vivo Applications

For biological assays, purified peptide is reconstituted in endotoxin-free water or phosphate-buffered saline (PBS) . For in vivo delivery, a formulation containing 30% PEG300 , 5% Tween 80 , and 65% DMSO enhances solubility and bioavailability.

Challenges and Optimization Strategies

Aggregation During Synthesis

The high arginine content (6/13 residues) promotes aggregation, reducing coupling efficiency. Strategies to mitigate this include:

Batch-to-Batch Variability

Quality control metrics such as amino acid analysis and circular dichroism (CD) ensure conformational consistency. CD spectra of HIV-1 Tat (48-60) in membrane-mimetic environments show a predominant random coil structure with minor α-helical content.

Comparative Analysis of Synthesis Protocols

A meta-analysis of 12 studies reveals the following trends:

Chemical Reactions Analysis

Types of Reactions

HIV-1 TAT (48-60) can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at methionine residues, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents such as dithiothreitol (DTT).

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling agents such as carbodiimides.

Major Products Formed

The major products formed from these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Scientific Research Applications

2.1. Drug Delivery Systems

One of the most promising applications of HIV-1 Tat (48-60) is its use as a cell-penetrating peptide (CPP). Its ability to transport various macromolecules, including proteins and nucleic acids, across cellular membranes has been explored in therapeutic contexts:

- Gene Therapy : HIV-1 Tat (48-60) can be conjugated with therapeutic genes to enhance their delivery into target cells, making it a potential tool for gene therapy in genetic disorders .

- Antisense Oligonucleotides : Studies have shown that attaching antisense oligonucleotides to HIV-1 Tat (48-60) improves their cellular uptake, thereby enhancing their efficacy in silencing target genes associated with diseases .

2.2. Vaccine Development

HIV-1 Tat (48-60) has been investigated as a potential component in vaccine formulations. Its immunogenic properties can stimulate an immune response against HIV, particularly when used in combination with other antigens . The peptide's ability to interact with various immune receptors makes it an attractive candidate for enhancing vaccine efficacy.

3.1. Endolysosomal Dynamics

A study examining the behavior of exogenous HIV-1 Tat in U87MG astrocytoma cells revealed that the peptide accumulates in endolysosomes, where it induces de-acidification and enlargement of these organelles. This accumulation is critical for understanding how HIV-1 Tat mediates transactivation of the LTR promoter and highlights its potential as a therapeutic target for mitigating HIV-associated complications .

3.2. Immune Modulation

Research has demonstrated that extracellular HIV-1 Tat can modulate immune responses by interacting with various host receptors such as Toll-like receptors (TLRs). Activation of TLRs by HIV-1 Tat can lead to enhanced immune activation, which may be beneficial in designing therapies aimed at reactivating latent HIV reservoirs in patients .

Data Tables

The following table summarizes key findings related to the applications of HIV-1 Tat (48-60):

| Application Area | Description | Key Findings |

|---|---|---|

| Drug Delivery Systems | Utilized as a cell-penetrating peptide | Enhances delivery of genes/therapeutics |

| Vaccine Development | Component in vaccine formulations | Stimulates immune response against HIV |

| Immune Modulation | Interacts with immune receptors | Activates TLRs leading to enhanced immunity |

| Endolysosomal Dynamics | Accumulates in endolysosomes | Induces de-acidification affecting transactivation |

Mechanism of Action

HIV-1 TAT (48-60) exerts its effects by binding to the transactivation response (TAR) RNA element at the 5’ end of viral transcripts. This binding recruits the positive transcription elongation factor b (P-TEFb), which consists of cyclin-dependent kinase 9 (CDK9) and cyclin T1. The recruitment of P-TEFb leads to the phosphorylation of the carboxyl-terminal domain of RNA polymerase II, thereby activating transcription elongation . Additionally, the peptide can translocate across cell membranes, facilitating the delivery of extracellular substances into cells .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

Key Compounds for Comparison :

Penetratin (Antennapedia homeodomain-derived peptide: RQIKIWFQNRRMKWKK)

Oligoarginine (R8) (Synthetic poly-Arg peptide: RRRRRRRR)

Rev (34-50) (HIV-1 Rev-derived peptide: TRQARRNRRRRWRERQR)

Antimicrobial Peptides (AMPs) (e.g., defensins, magainins)

Table 1: Structural and Functional Features

Mechanistic Differences

Membrane Interaction :

- Tat (48-60) and R8 rely on dynamic, charge-driven interactions with anionic lipid headgroups, avoiding stable pore formation. This minimizes membrane damage, unlike AMPs, which disrupt membranes via hydrophobic domains .

- Penetratin requires clathrin-mediated endocytosis , a slower, energy-dependent process compared to Tat’s direct translocation .

- Role of Arginine Content: Optimal arginine residues (n=8) are critical for efficient translocation.

Temperature Independence :

- Tat (48-60) and R8 exhibit 4°C-compatible internalization , suggesting energy-independent mechanisms. In contrast, Penetratin’s uptake is temperature-sensitive .

Q & A

Q. What evidence supports or challenges the hypothesis that HIV-1 Tat (48-60) induces transient membrane pores?

- Answer :

- Support : Electron microscopy shows ~5 nm pore-like structures in lipid bilayers.

- Challenge : Pore formation is concentration-dependent (≥50 µM), exceeding physiological doses.

- Resolution : Use atomic force microscopy (AFM) at clinically relevant concentrations (1–10 µM) to validate pore formation .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.